2-Cyclobutyl-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclobutyl-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrrolo[2,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes a cyclobutyl group attached to the pyrrolo[2,3-d]pyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutyl-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one typically involves multiple steps. One common method includes the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with cyclobutylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and requires the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques like microwave-assisted synthesis to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Cyclobutyl-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the precursor compound is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolo[2,3-d]pyrimidines .
Scientific Research Applications
2-Cyclobutyl-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a kinase inhibitor, which can regulate various cellular processes.
Medicine: Investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-Cyclobutyl-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can disrupt signaling pathways that are crucial for cell proliferation and survival. This leads to cell cycle arrest and apoptosis, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
4-Aminopyrrolo[2,3-d]pyrimidine: Known for its antitubercular activity.
N-(4-Phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Exhibits potent activity against Mycobacterium tuberculosis.
Uniqueness
2-Cyclobutyl-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one stands out due to its cyclobutyl group, which enhances its binding affinity and selectivity for certain kinases. This structural feature contributes to its potent biological activity and makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C10H11N3O |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2-cyclobutyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C10H11N3O/c14-10-7-4-5-11-9(7)12-8(13-10)6-2-1-3-6/h4-6H,1-3H2,(H2,11,12,13,14) |
InChI Key |
CMZUZVWSUOXMEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NC3=C(C=CN3)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.